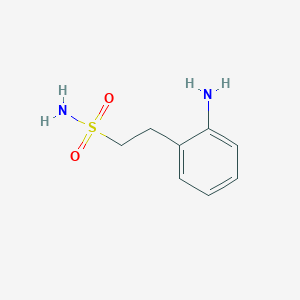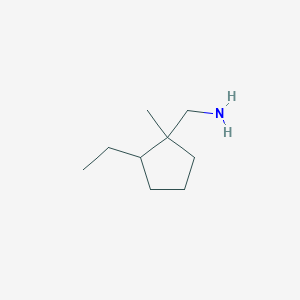
(2-Ethyl-1-methylcyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-1-methylcyclopentyl)methanamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopentane ring substituted with an ethyl group and a methyl group, along with a methanamine group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentylamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the substitution of the halide with the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-1-methylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Ethyl-1-methylcyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its amine group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme mechanisms and potential drug design.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific pharmacological properties, making it a valuable intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2-Ethyl-1-methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, influencing the overall biological effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentane ring and an amine group.
Ethylcyclopentylamine: Similar structure but lacks the methyl group.
Methylcyclopentylamine: Similar structure but lacks the ethyl group.
Uniqueness
(2-Ethyl-1-methylcyclopentyl)methanamine is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring. This dual substitution can influence the compound’s steric and electronic properties, making it distinct from its simpler analogs. The combination of these substituents can enhance its reactivity and specificity in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(2-ethyl-1-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3 |
Clé InChI |
KUJUJGHUVHBNEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC1(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




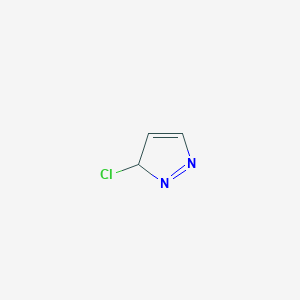
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
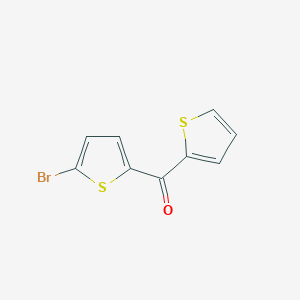
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
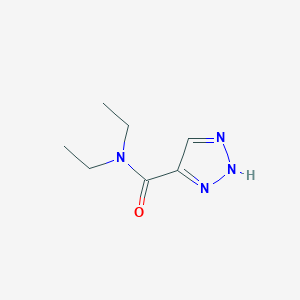
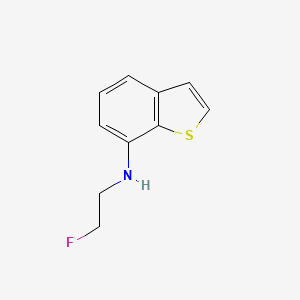

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

